molecular formula C₃₀H₃₈F₆N₂O₃Si B1160080 6-O-Trimethysilyl Dutasteride

6-O-Trimethysilyl Dutasteride

Cat. No.: B1160080
M. Wt: 616.71
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Trimethysilyl Dutasteride is a chemically modified analog of Dutasteride, a potent and selective dual inhibitor of type I and type II 5α-reductase enzymes . These enzymes are responsible for the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT) . By inhibiting this conversion, the parent compound significantly reduces serum and tissue DHT levels, which is a key pathway in androgen-mediated processes . This derivative is designed for research applications, particularly in investigating the pharmacokinetics, metabolic pathways, and synthetic chemistry of 5α-reductase inhibitors. The structural modification may alter the compound's solubility, stability, or metabolic profile, making it a valuable tool for advanced pharmaceutical and biochemical studies aimed at understanding and developing novel therapeutic agents for conditions influenced by androgens, such as benign prostatic hyperplasia and androgenetic alopecia . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₀H₃₈F₆N₂O₃Si

Molecular Weight

616.71

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Finasteride

Mechanism and Selectivity

  • Dutasteride : Inhibits both SRD5A1 and SRD5A2 isoforms, achieving >90% DHT suppression .
  • Finasteride : Selective SRD5A2 inhibitor, reducing DHT by ~70% .

Efficacy in Clinical Settings

  • Both drugs reduce prostate volume and improve LUTS, but dutasteride demonstrates faster and more pronounced effects due to dual isoform inhibition .

Adverse Effects

  • Renal Impact : In rodents, dutasteride caused more severe kidney morphological changes (e.g., glomerular shrinkage, tubular dilation) and biomarker alterations (e.g., elevated creatinine) compared to finasteride .
Parameter Dutasteride Finasteride
SRD5A Inhibition SRD5A1 + SRD5A2 SRD5A2 only
DHT Suppression >90% ~70%
Renal Toxicity Severe (rodent models) Moderate (rodent models)
Clinical Use BPH, potential CRC therapy BPH, male pattern baldness

Comparison with Tamsulosin

Mechanism of Action

  • Dutasteride : Reduces prostate size via SRD5A inhibition.
  • Tamsulosin: α1-adrenoceptor antagonist, relaxes prostate smooth muscle to improve urine flow .

Synergistic Effects

  • Combination therapy (dutasteride + tamsulosin) enhances symptom relief but delays PKC-α upregulation in rat models, requiring >6 days for maximal effect .
  • Meta-analyses confirm the combination’s superiority over monotherapy in reducing acute urinary retention and BPH progression .
Parameter Dutasteride Tamsulosin
Primary Target SRD5A enzymes α1-adrenoceptors
Onset of Action Slow (weeks) Rapid (days)
Combination Benefit Enhanced long-term symptom control Immediate symptom relief

Comparison with Other 5α-Reductase Inhibitors (5-ARIs)

Antitumor Potential

  • Dutasteride’s dual inhibition of SRD5A1 (overexpressed in CRC) positions it as a candidate for CRC therapy, unlike finasteride, which lacks SRD5A1 activity .

Post-Surgical Use

  • Early dutasteride monotherapy post-radical prostatectomy (RP) reduces PSA levels, but routine use remains controversial due to inconsistent results in preventing biochemical recurrence (BCR) .

Data Tables

Table 1: Pharmacodynamic Comparison

Compound Mechanism Key Clinical Benefit Limitations
Dutasteride Dual SRD5A1/2 inhibition BPH, potential CRC therapy Renal toxicity in preclinical models
Finasteride SRD5A2 inhibition BPH, alopecia Lower DHT suppression
Tamsulosin α1-adrenoceptor blockade Rapid LUTS relief No impact on prostate size

Table 2: Adverse Effect Profile (Rodent Models)

Effect Dutasteride Finasteride
Glomerular shrinkage Severe Mild
Tubular dilation Moderate-to-severe Mild
Serum creatinine Elevated No significant change

Preparation Methods

Silylation of a Hydroxyl Intermediate

Stepwise Process:

  • Synthesis of Hydroxyl Intermediate: Generate a Dutasteride precursor with a free hydroxyl at position 6. This could involve partial deprotection of a protected Dutasteride derivative.

  • Silylation Reaction: Treat the hydroxyl intermediate with TMSCl or BSTFA in the presence of a base (e.g., imidazole, pyridine) in anhydrous solvents (DMF, THF).

Example Reaction:
Dutasteride Intermediate (6-OH)+TMSClImidazole, DMF6-O-TMS Dutasteride\text{Dutasteride Intermediate (6-OH)} + \text{TMSCl} \xrightarrow{\text{Imidazole, DMF}} \text{6-O-TMS Dutasteride}

Conditions:

ParameterOptimal Range
Temperature0–25°C (controlled)
Reaction Time2–4 hours
SolventDMF, THF, or DCM
BaseImidazole (1.2 equiv)

Advantages:

  • High-yielding silylation under mild conditions.

  • Compatible with subsequent dehydrogenation or amidation steps.

Alternative Silylation Pathways

BSTFA-Mediated Silylation:
BSTFA, used in dehydrogenation steps of Dutasteride (e.g., with DDQ), could also silylate hydroxyl groups.

Reaction:
Dutasteride Intermediate (6-OH)+BSTFASolvent6-O-TMS Dutasteride\text{Dutasteride Intermediate (6-OH)} + \text{BSTFA} \xrightarrow{\text{Solvent}} \text{6-O-TMS Dutasteride}

Conditions:

ParameterOptimal Range
Temperature25–40°C
Reaction Time6–12 hours
SolventDioxane, toluene

Challenges:

  • Potential competition between silylation and dehydrogenation.

  • Requires precise stoichiometric control to avoid over-silylation.

Purification and Characterization

Work-Up and Isolation

  • Extraction: Use organic solvents (e.g., ethyl acetate) to separate the silylated product from aqueous layers.

  • Crystallization: Recrystallize from acetonitrile/water or ethyl acetate/hexane to obtain pure 6-O-TMS Dutasteride.

Analytical Techniques

MethodPurposeKey Observations
HPLC Purity assessmentRetention time shift post-silylation
NMR Structural confirmationTMS signals at δ 0.0–0.5 ppm (¹H)
MS Molecular weight verification[M+H]⁺ = 529 + 73 (TMS) = 602

Challenges and Limitations

  • Regioselectivity: Ensuring silylation occurs exclusively at position 6 without affecting other reactive sites (e.g., the 3-oxo group).

  • Stability: Silyl ethers may hydrolyze under acidic or prolonged storage conditions, necessitating anhydrous handling.

  • Scalability: Silylation steps may introduce complexity in industrial processes, requiring optimization for cost and yield.

Comparative Analysis with Dutasteride Synthesis

ParameterStandard Dutasteride SynthesisHypothetical 6-O-TMS Dutasteride
Key Steps Amidation, dehydrogenation, crystallizationSilylation added pre/dehydrogenation
Yield 70–85%~60–75% (estimated)
Purity >99%Dependent on silylation efficiency

Q & A

Q. What methodologies are recommended for synthesizing 6-O-Trimethylsilyl Dutasteride and ensuring purity?

To synthesize 6-O-Trimethylsilyl Dutasteride, researchers should adopt a stepwise approach:

  • Silylation Protocol : Use trimethylsilyl chloride or hexamethyldisilazane under anhydrous conditions, ensuring precise stoichiometric ratios to avoid over-derivatization.
  • Purification : Employ column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate the silylated product. Monitor purity via TLC or HPLC.
  • Characterization : Confirm structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For purity, use HPLC with UV detection (λ = 210–230 nm) and ensure >99% purity for pharmacological studies .

Q. How can spectroscopic techniques characterize the structural integrity of 6-O-Trimethylsilyl Dutasteride?

  • NMR Analysis : Compare chemical shifts of the trimethylsilyl group (δ ~0.1–0.5 ppm in 1^1H NMR; δ ~0–20 ppm in 13^13C NMR) to confirm successful derivatization.
  • FT-IR : Identify Si-O-C stretching vibrations near 1,000–1,100 cm1^{-1}.
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with silylation .

Q. What in vitro models are appropriate for preliminary screening of 6-O-Trimethylsilyl Dutasteride’s enzyme inhibition kinetics?

  • Recombinant 5α-Reductase Assays : Use human type I/II isozymes expressed in HEK293 cells. Measure IC50_{50} values via HPLC quantification of dihydrotestosterone (DHT) reduction.
  • Cell-Based Models : Employ prostate epithelial cells (e.g., LNCaP) to assess DHT suppression and androgen receptor activity. Normalize data to parent Dutasteride for comparative analysis .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for 6-O-Trimethylsilyl Dutasteride?

  • Solubility Adjustments : Optimize formulations using cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability, referencing supersaturation ratios (e.g., degree of supersaturation = 3.2) and relative AUC/Cmax_{max} values from dissolution studies .
  • Species-Specific Metabolism : Compare metabolic stability in human vs. rodent liver microsomes. Use LC-MS/MS to identify species-specific metabolites impacting efficacy .

Q. What strategies mitigate off-target effects of 6-O-Trimethylsilyl Dutasteride in long-term studies?

  • Selective Inhibition Profiling : Screen against related enzymes (e.g., 17β-HSD) to assess selectivity. Use molecular docking to predict binding interactions with non-target proteins.
  • Dose Escalation Studies : Conduct phased trials (e.g., 0.1–2.5 mg/kg) in animal models, monitoring serum DHT reduction (>90%) and adverse effects (e.g., libido changes, prostate histopathology) .

Q. How does the trimethylsilyl modification influence the pharmacokinetic profile of Dutasteride derivatives?

  • Enhanced Lipophilicity : Measure logP values (e.g., ΔlogP = +1.5 vs. Dutasteride) to predict improved blood-brain barrier penetration.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated demethylation rates. Correlate with in vivo half-life extensions observed in rodent models .

Q. What are the implications of conflicting data on 6-O-Trimethylsilyl Dutasteride’s role in prostate cancer progression?

  • Imaging-Based Analysis : Integrate quantitative T2-weighted MRI to monitor tumor volume changes in preclinical models. Compare dutasteride-treated cohorts (e.g., 6-month exposure) vs. controls for T2 relaxation time discrepancies .
  • Histopathological Grading : Use Gleason scoring to evaluate high-grade cancer risk in long-term studies. Reconcile findings with REDUCE trial data, which reported reduced prostate cancer incidence but increased high-grade tumor risk .

Q. How can computational modeling predict metabolite pathways of 6-O-Trimethylsilyl Dutasteride?

  • In Silico Tools : Apply software like Schrödinger’s Metabolism Module to simulate Phase I/II metabolism. Validate predictions with in vitro hepatocyte assays.
  • Metabolite Identification : Use UPLC-Q-TOF/MS to detect silyl-oxidized derivatives and glucuronide conjugates in urine/plasma samples .

Methodological Guidelines

  • Data Contradiction Analysis : For conflicting efficacy/safety results, apply multivariate regression to isolate variables (e.g., dosage, formulation). Cross-reference with REDUCE trial protocols for prostate cancer endpoints .
  • Experimental Replication : Follow Beilstein Journal guidelines for detailed experimental sections, including raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.